molecular formula C6H10ClN B2606555 2-Chlorohexanenitrile CAS No. 29770-64-7

2-Chlorohexanenitrile

Cat. No.: B2606555
CAS No.: 29770-64-7
M. Wt: 131.6
InChI Key: ATVDTOOBVYNLKI-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₂H₁₄ClN (molecular weight: 207.699 g/mol), and it is primarily used in agrochemical synthesis due to its reactivity as a nitrile and stability from the aromatic chloro-substituent . For the purpose of this analysis, comparisons will focus on structurally or functionally similar compounds, including 2-Hexanone (a ketone), 2-Chloro-6-methylbenzonitrile (an aromatic nitrile), and 2-Chloroethanol (a chlorinated alcohol), to highlight differences in properties, applications, and hazards.

Properties

IUPAC Name

2-chlorohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN/c1-2-3-4-6(7)5-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVDTOOBVYNLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29770-64-7
Record name 2-chlorohexanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorohexanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of 2-chlorohexanenitrile often involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chlorohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Primary Amines: From reduction.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

2-Chlorohexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorohexanenitrile involves its reactivity due to the presence of the cyano group and the chlorine atom. The cyano group can participate in nucleophilic addition reactions, while the chlorine atom can be involved in substitution reactions. These reactive sites make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound CAS Number Molecular Formula Functional Groups Key Structural Features
2-(4-Chlorophenyl)hexanenitrile 2124-74-5 C₁₂H₁₄ClN Nitrile, Chloro-substituted Aliphatic chain + aromatic chlorophenyl group
2-Chloro-6-methylbenzonitrile Not provided C₈H₆ClN Nitrile, Chloro, Methyl Benzene ring with chloro and methyl groups
2-Hexanone 591-78-6 C₆H₁₂O Ketone Aliphatic chain with carbonyl group
2-Chloroethanol 107-07-3 C₂H₅ClO Alcohol, Chloro Short chain with hydroxyl and chlorine

Key Observations :

  • Nitrile Derivatives : Both 2-(4-Chlorophenyl)hexanenitrile and 2-Chloro-6-methylbenzonitrile contain nitrile groups, but their substituents (chlorophenyl vs. chloro-methylbenzene) dictate their reactivity and applications. The former is used in agrochemicals , while the latter is a research chemical .
  • Functional Group Impact: The ketone group in 2-Hexanone confers distinct volatility and neurotoxic effects compared to nitriles , whereas 2-Chloroethanol’s hydroxyl group increases its polarity and acute toxicity .

Key Observations :

  • Lipophilicity vs. Polarity: The aromatic nitriles (e.g., 2-(4-Chlorophenyl)hexanenitrile) are likely lipophilic, making them suitable for agrochemical formulations . In contrast, 2-Chloroethanol’s water miscibility increases its environmental mobility and handling risks .
  • Volatility: 2-Hexanone’s lower molecular weight and ketone group result in higher volatility, contributing to workplace inhalation hazards .
Toxicity and Regulatory Considerations
Compound Key Hazards Regulatory Status
2-(4-Chlorophenyl)hexanenitrile Limited data; likely moderate toxicity Not widely regulated
2-Chloro-6-methylbenzonitrile No specific data Research-use only
2-Hexanone Neurotoxic (peripheral neuropathy) OSHA PEL: 100 ppm (skin)
2-Chloroethanol Acute toxicity (respiratory, dermal) EPA hazardous waste code U027

Key Observations :

  • Neurotoxicity: Chronic exposure to 2-Hexanone is linked to peripheral neuropathy in industrial workers, necessitating strict exposure limits .
  • Acute Risks: 2-Chloroethanol requires rigorous safety protocols (e.g., respiratory protection, decontamination) due to its high acute toxicity .

Biological Activity

2-Chlorohexanenitrile is an organic compound with the chemical formula C₆H₁₂ClN. It belongs to the class of nitriles and is characterized by the presence of a chlorine atom and a cyano group. Understanding the biological activity of 2-chlorohexanenitrile is crucial for evaluating its potential applications in pharmaceuticals, agriculture, and industrial processes.

  • Molecular Weight : 133.62 g/mol
  • Boiling Point : Approximately 191 °C
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Biological Activity

The biological activity of 2-chlorohexanenitrile has been explored primarily in the context of its toxicity and potential therapeutic effects.

Toxicological Studies

Research indicates that 2-chlorohexanenitrile exhibits significant toxicity, which can manifest through various mechanisms:

  • Neurotoxicity : Exposure to high concentrations can lead to neurological damage, as observed in case studies involving chemical exposure incidents. Symptoms may include agitation, loss of consciousness, and respiratory distress .
  • Skin Irritation : Direct contact with the skin can cause chemical burns and irritation, highlighting the need for protective measures in occupational settings .

Pharmacological Potential

Despite its toxicity, some studies suggest that compounds structurally related to 2-chlorohexanenitrile may exhibit beneficial pharmacological properties:

Case Studies

  • Occupational Exposure Incident : A case study reported severe health effects following exposure to chloroacetyl chloride, a compound related to chloroalkanes like 2-chlorohexanenitrile. The incident highlighted the risks associated with handling chlorinated compounds in industrial settings, emphasizing the need for stringent safety protocols .
  • Environmental Impact Assessment : Research on bioremediation strategies has examined the degradation of chlorinated compounds, including nitriles. These studies indicate that certain microorganisms can metabolize these compounds, potentially mitigating their environmental impact while also providing insights into their biological interactions .

Research Findings

Recent studies have employed various methodologies to assess the biological activity of related compounds:

StudyMethodologyFindings
In silico docking studiesIdentified potential interactions with COX enzymes, suggesting anti-inflammatory properties.
GC-MS analysisDetected bioactive components in plant extracts that may have similar mechanisms of action as nitriles.
Bioremediation case studiesDemonstrated microbial degradation pathways for chlorinated nitriles, indicating potential for environmental remediation.

Q & A

Basic: What are the critical safety protocols for handling 2-Chlorohexanenitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Gloves: Use fluorinated rubber gloves (minimum thickness 0.7 mm, penetration time >480 minutes) or chloroprene gloves (0.6 mm, >30 minutes) tested under EN374 standards .
    • Eye/Face Protection: Tight-fitting safety goggles with full-face shields compliant with NIOSH or EN166 standards .
    • Respiratory Protection: If vapor exposure is anticipated, use NIOSH/CEN-certified air-purifying respirators with ABEK filters or supplied-air systems .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated area. Monitor humidity to prevent hydrolysis .
  • Spill Management: Absorb spills with inert materials (e.g., diatomite) and neutralize residues. Dispose of waste per local regulations .

Basic: How can researchers design a synthesis protocol for 2-Chlorohexanenitrile?

Methodological Answer:

  • Precursor Selection: Start with hexanenitrile derivatives; introduce chlorine via nucleophilic substitution (e.g., using SOCl₂ or PCl₃) under controlled conditions .
  • Reaction Optimization:
    • Temperature: Maintain 0–5°C to minimize side reactions (e.g., polymerization).
    • Solvent: Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity .
  • Purification: Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via GC-MS or HPLC .

Advanced: What strategies resolve contradictions in reactivity data for 2-Chlorohexanenitrile across studies?

Methodological Answer:

  • Systematic Variable Analysis:
    • Environmental Factors: Compare reaction outcomes under varying humidity, oxygen levels, or light exposure, as halogenated nitriles are sensitive to these conditions .
    • Catalytic Effects: Test transition-metal catalysts (e.g., Pd/Cu) to determine if trace metals in prior studies influenced results .
  • Data Reconciliation: Use multivariate statistical tools (e.g., PCA) to identify outlier datasets. Cross-validate with kinetic studies (e.g., Arrhenius plots) to isolate rate-limiting steps .

Advanced: How can computational modeling predict 2-Chlorohexanenitrile’s behavior in novel reactions?

Methodological Answer:

  • Quantum Mechanics (QM): Apply DFT (e.g., B3LYP/6-31G*) to model electron density maps and identify reactive sites (e.g., electrophilic Cl vs. nitrile group) .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation tendencies in polar vs. nonpolar media .
  • Validation: Compare computational results with experimental spectroscopic data (e.g., IR peaks for C≡N and C-Cl stretches) .

Advanced: What methodologies assess the environmental toxicity of 2-Chlorohexanenitrile?

Methodological Answer:

  • Ecotoxicological Assays:
    • Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) under OECD Guideline 202 .
    • Biodegradation: Use OECD 301F respirometry to measure microbial breakdown efficiency in soil/water systems .
  • Metabolite Tracking: Employ LC-QTOF-MS to identify degradation byproducts (e.g., cyanide or chlorinated intermediates) .

Advanced: How to optimize reaction conditions for 2-Chlorohexanenitrile in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments):
    • Variables: Test temperature (20–80°C), stoichiometry (1:1 to 1:3 Cl:nitrile), and catalyst loading (0.1–5 mol%) .
    • Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Basic: What analytical techniques confirm the structural integrity of 2-Chlorohexanenitrile?

Methodological Answer:

  • Spectroscopic Methods:
    • NMR: ¹³C NMR to confirm nitrile (δ ~115–120 ppm) and chloroalkane (δ ~40–50 ppm) signals .
    • IR: Peaks at ~2240 cm⁻¹ (C≡N stretch) and 550–650 cm⁻¹ (C-Cl stretch) .
  • Chromatography: GC-MS with a DB-5 column to verify purity and detect trace impurities .

Advanced: How do steric and electronic effects influence 2-Chlorohexanenitrile’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Analysis: Compare reaction rates with bulkier substrates (e.g., 2-Chloro-2-methylhexanenitrile) to assess steric hindrance at the α-carbon .
  • Electronic Profiling: Use Hammett constants to correlate substituent effects (e.g., electron-withdrawing groups) on nitrile reactivity .
  • Case Study: Perform Suzuki-Miyaura coupling with arylboronic acids; monitor Cl vs. CN regioselectivity via X-ray crystallography .

Basic: What are the stability challenges of 2-Chlorohexanenitrile under long-term storage?

Methodological Answer:

  • Degradation Pathways: Hydrolysis to hexanamide or elimination to hexenenitrile under humid conditions .
  • Stabilization Methods: Add molecular sieves (3Å) to containers and store under argon. Regularly test purity via titration (e.g., AgNO₃ for free Cl⁻) .

Advanced: How to mitigate risks when scaling up 2-Chlorohexanenitrile reactions from lab to pilot plant?

Methodological Answer:

  • Hazard Analysis: Conduct HAZOP studies to identify exothermic risks (e.g., nitrile polymerization) .
  • Engineering Controls: Install jacketed reactors with precise temperature control (±1°C) and inert gas purging .
  • Waste Management: Design closed-loop systems to capture and recycle solvents (e.g., activated carbon filters) .

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